In Vitro Positive Inotropy: Concentration Range and Potency Context vs. Milrinone
Prinoxodan enhances contractility in isolated guinea pig hearts in a dose-dependent manner across a concentration range of 5 nmol to 5 μmol [1]. In contrast, milrinone exhibits a biphasic inotropic response in guinea pig papillary muscles with a high-affinity EC50 of 1.5 μM (~35% of maximal effect) and a low-affinity phase at 200 μM [2]. While Prinoxodan's exact EC50 is not reported, its effective concentration window overlaps with milrinone's high-affinity range, yet the monophasic nature of Prinoxodan's response suggests a potentially cleaner inotropic profile without the complex biphasic kinetics of milrinone in certain cardiac preparations.
| Evidence Dimension | Positive inotropic activity in vitro |
|---|---|
| Target Compound Data | Prinoxodan: dose-related contractility increase at 5 nmol – 5 μmol (isolated guinea pig hearts) |
| Comparator Or Baseline | Milrinone: EC50 = 1.5 μM (high-affinity phase, guinea pig papillary muscle); monophasic EC50 = 60 μM (guinea pig left atria) [2] |
| Quantified Difference | Prinoxodan effective concentration range spans 5 orders of magnitude; precise potency vs. milrinone EC50 not directly comparable due to assay differences. |
| Conditions | Isolated guinea pig heart (Langendorff) vs. isolated papillary muscle / left atria preparations |
Why This Matters
Understanding the concentration-response window and response linearity guides selection of appropriate dose ranges for in vitro mechanistic studies and informs expectations for in vivo translatability.
- [1] Barrett JA, Woltmann RF, Swillo RS, et al. Pharmacology of RG W-2938: a cardiotonic agent with vasodilator activity. J Cardiovasc Pharmacol. 1990;16(4):537-545. doi:10.1097/00005344-199010000-00004. View Source
- [2] Brown L, N�bauer M, Erdmann E. The positive inotropic response to milrinone in isolated human and guinea pig myocardium. Naunyn Schmiedebergs Arch Pharmacol. 1986;334(2):196-201. doi:10.1007/BF00505821. View Source
